
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of an ethyl ester group and a 4-chlorophenyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-(4-bromophenyl)-1H-imidazole-4-carboxylate
- Ethyl 1-(4-methylphenyl)-1H-imidazole-4-carboxylate
- Ethyl 1-(4-fluorophenyl)-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 1-(4-chlorophenyl)-1H-imidazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications .
Propriétés
Formule moléculaire |
C12H11ClN2O2 |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
ethyl 1-(4-chlorophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-15(8-14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
Clé InChI |
WCCWXCVSBJPMFO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


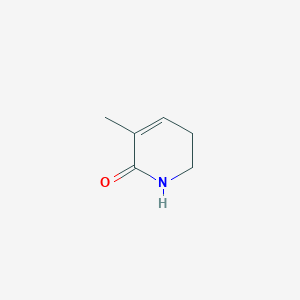
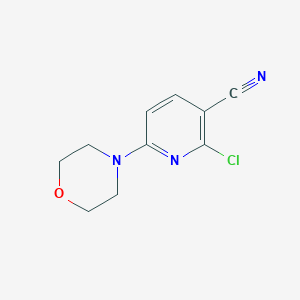
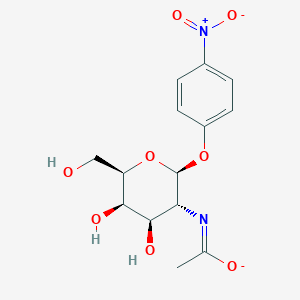


![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)

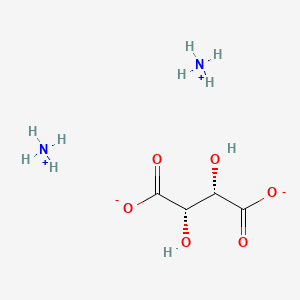
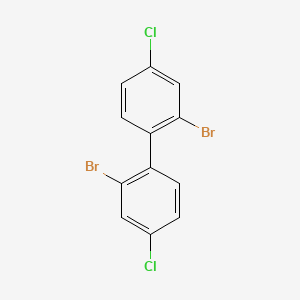
![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
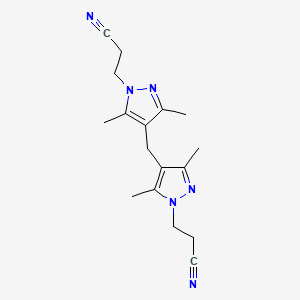
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)

![4-Chloro-1,2-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12826426.png)
